(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate
Overview
Description
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 3-(trifluoromethyl)benzenecarboxylate is a useful research compound. Its molecular formula is C19H18F3NO3 and its molecular weight is 365.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
A notable study in the field of heterocyclic chemistry involves the synthesis of 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones, among other compounds, from isoxazolyl thioureas. These reactions demonstrate the versatility of isoxazole derivatives in synthesizing complex heterocyclic compounds, potentially leading to new chemical entities with varied applications (Rajanarendar, Karunakar, & Ramu, 2006).
Application in Material Science
Isoxazole derivatives, including those related to the target molecule, have been explored for their utility in material science. For instance, the synthesis of 3-substituted 5-(tributylstannyl)isoxazoles through 1,3-dipolar cycloaddition demonstrates the potential of these compounds in creating materials with unique properties, possibly including electronics or photonics (Sakamoto, Kondo, Uchiyama, & Yamanaka, 1991).
Pharmaceutical Applications
While direct applications of the specific compound were not identified, related isoxazole compounds have shown promise in pharmaceutical research. For example, novel isoxazoline compounds synthesized from a key intermediate demonstrated anti-tumor activities, highlighting the potential of isoxazole derivatives in developing new anticancer agents (Qi Hao-fei, 2011).
Properties
IUPAC Name |
(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 3-(trifluoromethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-23-17(13-6-3-2-4-7-13)11-16(26-23)12-25-18(24)14-8-5-9-15(10-14)19(20,21)22/h2-10,16-17H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEDNXMKKOWWMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)COC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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